molecular formula C19H19BrClN B14176112 1-(5-Bromopentyl)-2-(4-chlorophenyl)-1H-indole CAS No. 917947-56-9

1-(5-Bromopentyl)-2-(4-chlorophenyl)-1H-indole

Cat. No.: B14176112
CAS No.: 917947-56-9
M. Wt: 376.7 g/mol
InChI Key: WMMSEPOJIHYSIT-UHFFFAOYSA-N
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Description

1-(5-Bromopentyl)-2-(4-chlorophenyl)-1H-indole is a synthetic organic compound that belongs to the class of indoles. Indoles are heterocyclic compounds that are widely studied for their diverse biological activities and applications in medicinal chemistry. The presence of bromine and chlorine atoms in the structure suggests potential reactivity and utility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromopentyl)-2-(4-chlorophenyl)-1H-indole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorophenylhydrazine and 5-bromopentyl bromide.

    Condensation Reaction: The 4-chlorophenylhydrazine is reacted with an appropriate ketone or aldehyde to form the corresponding hydrazone.

    Cyclization: The hydrazone undergoes cyclization in the presence of a strong acid or base to form the indole ring.

    Alkylation: The indole is then alkylated with 5-bromopentyl bromide under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromopentyl)-2-(4-chlorophenyl)-1H-indole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while oxidation could produce an indole-2-carboxylic acid.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Bromopentyl)-2-(4-chlorophenyl)-1H-indole would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets such as enzymes, receptors, and DNA. The presence of bromine and chlorine atoms may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Bromopentyl)-2-phenyl-1H-indole: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    1-(5-Chloropentyl)-2-(4-chlorophenyl)-1H-indole: Substitution of bromine with chlorine, potentially altering its chemical properties.

    1-(5-Bromopentyl)-2-(4-methylphenyl)-1H-indole: Substitution of chlorine with a methyl group, which may influence its steric and electronic properties.

Uniqueness

1-(5-Bromopentyl)-2-(4-chlorophenyl)-1H-indole is unique due to the presence of both bromine and chlorine atoms, which can significantly impact its chemical reactivity and biological activity. This dual halogenation may offer advantages in terms of selectivity and potency in various applications.

Properties

CAS No.

917947-56-9

Molecular Formula

C19H19BrClN

Molecular Weight

376.7 g/mol

IUPAC Name

1-(5-bromopentyl)-2-(4-chlorophenyl)indole

InChI

InChI=1S/C19H19BrClN/c20-12-4-1-5-13-22-18-7-3-2-6-16(18)14-19(22)15-8-10-17(21)11-9-15/h2-3,6-11,14H,1,4-5,12-13H2

InChI Key

WMMSEPOJIHYSIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2CCCCCBr)C3=CC=C(C=C3)Cl

Origin of Product

United States

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